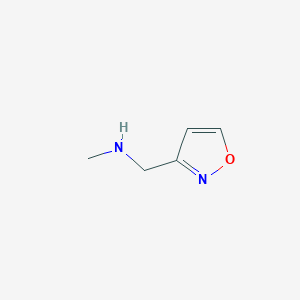
1-(1H-1,2,3-三唑-1-基)苯甲酸
概述
描述
2-(1H-1,2,3-Triazol-1-yl)benzoic acid is an organic compound with the molecular formula C9H7N3O2. It is a derivative of benzoic acid where a 1H-1,2,3-triazole ring is attached to the benzene ring.
科学研究应用
2-(1H-1,2,3-Triazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用机制
Target of Action
Similar compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have been shown to exhibit potent inhibitory activities against cancer cell lines . This suggests that the compound may interact with targets involved in cell proliferation and survival.
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 2-(1H-1,2,3-Triazol-1-YL)benzoic acid may interact with its targets to disrupt normal cell functions, leading to cell death.
Result of Action
Related compounds have been shown to exhibit cytotoxic effects against cancer cells, suggesting that 2-(1h-1,2,3-triazol-1-yl)benzoic acid may have similar effects .
生化分析
Biochemical Properties
2-(1H-1,2,3-Triazol-1-YL)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, through its triazole ring. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating enzyme-substrate interactions and enhancing catalytic efficiency. Additionally, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and cellular processes .
Cellular Effects
The effects of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can alter gene expression and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the triazole ring to active sites of enzymes, either enhancing or inhibiting their activity. This binding can lead to conformational changes in the enzyme structure, affecting substrate binding and catalysis. Additionally, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid have been studied over various time frames. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can lead to sustained inhibition of metabolic enzymes and persistent changes in gene expression . In vivo studies have also indicated potential long-term effects on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit critical metabolic enzymes and disrupt cellular homeostasis. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(1H-1,2,3-Triazol-1-YL)benzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby altering the levels of metabolites and energy production .
Transport and Distribution
Within cells and tissues, 2-(1H-1,2,3-Triazol-1-YL)benzoic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments . The triazole ring’s ability to form hydrogen bonds and coordinate with metal ions facilitates its interaction with transport proteins, enhancing its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 2-(1H-1,2,3-Triazol-1-YL)benzoic acid is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications may also play a role in directing 2-(1H-1,2,3-Triazol-1-YL)benzoic acid to particular subcellular compartments, thereby influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)benzoic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-azidobenzoic acid with terminal alkynes in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .
化学反应分析
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring in a different position.
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid: A methyl-substituted derivative.
2-(1H-1,2,3-Triazol-1-yl)terephthalic acid: Contains two carboxylic acid groups instead of one.
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in “click chemistry” reactions makes it a versatile building block for synthesizing a wide range of compounds .
属性
IUPAC Name |
2-(triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAONQJODJLDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629859 | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085458-53-2 | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085458-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-1,2,3-Triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,3-triazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1323028.png)

![[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1323031.png)
![[3-(3-Isopropoxyphenyl)propyl]amine](/img/structure/B1323033.png)
![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)


![1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine](/img/structure/B1323046.png)

![6-Cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1323050.png)
